7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of oxygen-containing heterocycles with significant biological and pharmacological properties. This compound is characterized by its unique structure, which includes methoxy, methyl, nitro, and phenyl substituents on the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of substituted resorcinols with benzylidene malononitriles in the presence of a base such as calcium hydroxide or a catalyst like nitrophenylboronic acid . The reaction is usually carried out in methanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products:
Reduction: 7-Methoxy-3-methyl-8-amino-2-phenyl-4H-chromen-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one .
- 7-Methoxy-8-methyl-3-phenyl-4H-chromen-4-one .
- 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one .
Uniqueness: 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
62100-81-6 |
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Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
7-methoxy-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H13NO5/c1-10-15(19)12-8-9-13(22-2)14(18(20)21)17(12)23-16(10)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
ODCFLBQULJDSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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